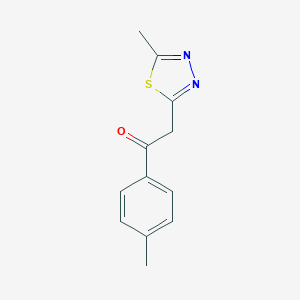![molecular formula C32H23NO2S B282100 1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione](/img/structure/B282100.png)
1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione, also known as DPPB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DPPB is a heterocyclic compound that belongs to the class of benzothiazoles, which are known to exhibit a wide range of biological activities.
作用機序
The mechanism of action of 1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione is not fully understood. However, it has been proposed that 1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione inhibits the activity of enzymes such as topoisomerase II and HDAC, which are involved in DNA replication and gene expression. This inhibition leads to the induction of apoptosis in cancer cells. 1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione has also been found to inhibit the activity of inflammatory mediators such as COX-2 and NF-κB, leading to its anti-inflammatory activity.
Biochemical and Physiological Effects:
1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit the growth of cancer cells. 1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione has also been found to exhibit anti-inflammatory activity by inhibiting the activity of inflammatory mediators such as COX-2 and NF-κB. 1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione has been found to exhibit antibacterial and antifungal activities.
実験室実験の利点と制限
One of the advantages of using 1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione in lab experiments is its potential therapeutic applications. 1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione has been found to exhibit various biological activities, making it a promising candidate for therapeutic applications. However, one of the limitations of using 1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione in lab experiments is its low solubility in water, which can make it difficult to work with.
将来の方向性
There are several future directions for the research on 1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione. One of the future directions is to explore its potential therapeutic applications in the treatment of cancer, inflammation, and infectious diseases. Another future direction is to investigate the mechanism of action of 1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione in more detail to understand its biological activities better. Additionally, future research could focus on improving the solubility of 1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione to make it easier to work with in lab experiments.
Conclusion:
In conclusion, 1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione is a heterocyclic compound that has gained attention in the scientific community due to its potential therapeutic applications. 1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione has been found to exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial activities. The mechanism of action of 1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione is not fully understood, but it has been proposed that it inhibits the activity of enzymes such as topoisomerase II and HDAC. 1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione has several advantages and limitations for lab experiments, and there are several future directions for research on 1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione.
合成法
The synthesis of 1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione involves the condensation reaction of 2-phenylpyrrole, 2-aminobenzenethiol, and 1,4-diketone. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid and a solvent such as ethanol. The product is then purified using column chromatography to obtain pure 1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione.
科学的研究の応用
1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione has been found to exhibit various biological activities, making it a promising candidate for therapeutic applications. Some of the research applications of 1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione include anti-inflammatory, anticancer, and antimicrobial activities. 1,4-Diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)-1,4-butanedione has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to exhibit antibacterial and antifungal activities.
特性
分子式 |
C32H23NO2S |
|---|---|
分子量 |
485.6 g/mol |
IUPAC名 |
1,4-diphenyl-2-(2-phenylpyrrolo[2,1-b][1,3]benzothiazol-3-yl)butane-1,4-dione |
InChI |
InChI=1S/C32H23NO2S/c34-28(23-14-6-2-7-15-23)20-25(31(35)24-16-8-3-9-17-24)30-26(22-12-4-1-5-13-22)21-33-27-18-10-11-19-29(27)36-32(30)33/h1-19,21,25H,20H2 |
InChIキー |
VRQBTDXNACOZFZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN3C4=CC=CC=C4SC3=C2C(CC(=O)C5=CC=CC=C5)C(=O)C6=CC=CC=C6 |
正規SMILES |
C1=CC=C(C=C1)C2=CN3C4=CC=CC=C4SC3=C2C(CC(=O)C5=CC=CC=C5)C(=O)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















